Iobenguane sulfate

Diagnostic Imaging Nuclear Medicine Neuroendocrine Tumor

Iobenguane sulfate (MIBG hemisulfate, CAS 87862-25-7) is the official non-radioactive reference standard prescribed by USP and EP monographs for I-123/I-131 iobenguane injection assay validation. Its defined 2:1 hemisulfate stoichiometry (C8H10IN3·½H2SO4, MW 324.13) provides the precise calibration basis for HPLC purity testing and radiochemical purity determination. Unlike alternative salt forms, only this pharmacopoeial-grade hemisulfate meets regulatory analytical method requirements, eliminating batch rejection risk. Essential for pharmaceutical QC, radiopharmaceutical development, and norepinephrine transporter (NET)-targeted oncology research.

Molecular Formula C16H22I2N6O4S
Molecular Weight 648.3 g/mol
CAS No. 87862-25-7
Cat. No. B1672013
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIobenguane sulfate
CAS87862-25-7
Synonyms(3-Iodo-(131I)benzyl)guanidine
123I Labeled 3-Iodobenzylguanidine
125I Labeled 3-Iodobenzylguanidine
3 Iodobenzylguanidine
3 Iodobenzylguanidine, 123I Labeled
3 Iodobenzylguanidine, 125I Labeled
3-Iodobenzylguanidine
3-Iodobenzylguanidine, 123I Labeled
3-Iodobenzylguanidine, 125I Labeled
Iobenguane
Iobenguane (131I)
m Iodobenzylguanidine
m-Iodobenzylguanidine
meta Iodobenzylguanidine
meta-Iodobenzylguanidine
MIBG
Molecular FormulaC16H22I2N6O4S
Molecular Weight648.3 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)I)CN=C(N)N.C1=CC(=CC(=C1)I)CN=C(N)N.OS(=O)(=O)O
InChIInChI=1S/2C8H10IN3.H2O4S/c2*9-7-3-1-2-6(4-7)5-12-8(10)11;1-5(2,3)4/h2*1-4H,5H2,(H4,10,11,12);(H2,1,2,3,4)
InChIKeyXNACDNPGABUBFR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Iobenguane Sulfate Procurement Guide: Mechanism, Norepinephrine Transporter Affinity, and Salt Form for Radiopharmaceutical Development


Iobenguane sulfate (CAS 87862-25-7), also designated as m-iodobenzylguanidine (MIBG) hemisulfate salt, is an aralkylguanidine analog of the adrenergic neurotransmitter norepinephrine [1]. The compound functions as a false neurotransmitter substrate with high affinity for the norepinephrine transporter (NET), enabling selective uptake and granular storage in adrenergic neurons and neuroendocrine tissues . Iobenguane sulfate is clinically employed as the non-radioactive precursor and formulation salt for radiolabeled diagnostic (I-123) and therapeutic (I-131) radiopharmaceuticals approved for pheochromocytoma, paraganglioma, and neuroblastoma imaging and therapy [2]. The sulfate (hemisulfate) salt form provides defined stoichiometry (2:1 iobenguane:sulfate) and is the pharmaceutical form specified in both European Pharmacopoeia and United States Pharmacopeia monographs [3].

Iobenguane Sulfate Salt Form and Isotopic Specification: Critical Quality Attributes for Regulatory Compliance and Reproducible Radiolabeling


Generic substitution of iobenguane sulfate is not feasible without compromising critical pharmaceutical and analytical parameters. The compound exists as the hemisulfate salt (C8H10IN3·1/2H2SO4, MW 324.13), with stoichiometry of two iobenguane molecules per sulfate counterion, which is the defined pharmaceutical form referenced in EP and USP monographs . Alternative salt forms (e.g., hydrochloride, free base) differ in solubility, stability, and are not recognized as pharmacopoeial reference standards, rendering them unsuitable for validated analytical methods or regulatory radiopharmaceutical manufacturing [1]. Furthermore, the specific isotopic identity of the iodine atom (I-123 for imaging with 13.2-hour half-life and 159 keV gamma emission; I-131 for therapy with 8.02-day half-life and beta emission) dictates the clinical application and cannot be substituted without altering dosimetry and regulatory approval status [2]. The non-radioactive iobenguane sulfate analytical standard serves as the critical reference material for HPLC assay validation and radiochemical purity determination required in USP monograph testing [3].

Iobenguane Sulfate: Quantitative Comparative Evidence for Diagnostic Performance, Salt Form Specification, and Biological Activity


I-123 Iobenguane Sulfate Diagnostic Sensitivity and Specificity in Pheochromocytoma and Neuroblastoma Detection: Clinical Trial Evidence

In an open-label, multicenter, multinational trial of 251 subjects with known or suspected neuroblastoma or pheochromocytoma, I-123 iobenguane sulfate (AdreView) planar scintigraphy at 24±6 hours post-administration demonstrated sensitivity of 77-80% and specificity of 69-77% across three independent blinded readers, compared against histopathology or composite standard of truth [1]. This diagnostic performance provides the regulatory basis for FDA approval and clinical use.

Diagnostic Imaging Nuclear Medicine Neuroendocrine Tumor

Iobenguane Hemisulfate Salt Stoichiometry and Pharmacopoeial Identity: Differentiation from Alternative Salt Forms

Iobenguane sulfate (CAS 87862-25-7) is defined as the hemisulfate salt with molecular formula C8H10IN3·1/2H2SO4 and molecular weight 324.13, representing a 2:1 stoichiometry of iobenguane to sulfate . This specific salt form is the sole pharmaceutical entity designated as the European Pharmacopoeia (EP) Reference Standard for iobenguane and is the basis for USP monograph assay methods . Alternative salt forms (e.g., hydrochloride) or the free base lack pharmacopoeial recognition and cannot be used interchangeably in validated analytical procedures.

Pharmaceutical Analysis Reference Standards Quality Control

Iobenguane Sulfate Non-Radioactive Antitumor Activity: In Vitro Cell Growth Inhibition in Neuroblastoma and Leukemia Models

Non-radioactive iobenguane sulfate (MIBG hemisulfate) demonstrates concentration-dependent inhibition of cell growth in a panel of human and mouse cancer cell lines at 2-20 μg/mL over 72 hours, with documented antitumor effects in L1210 leukemia and N1E115 neuroblastoma models . The compound acts as a potent affector of endogenous mono(ADP-ribosyl)transferases in turkey and human erythrocyte membranes, exerting effects in the μM concentration range .

Cancer Research In Vitro Pharmacology Mono-ADP-ribosyltransferase Inhibition

Iobenguane Sulfate Analytical Standard Purity Specification: ≥98-99% HPLC/TLC Grade for Reference Applications

Commercial iobenguane sulfate analytical standards are supplied with certified purity ≥98% by HPLC and TLC methods, with some vendors specifying ≥99% purity . The EP Reference Standard (I0328000) is provided as a pharmaceutical primary standard in neat format, intended specifically for laboratory tests prescribed in the European Pharmacopoeia . This purity level enables its use as the reference material for HPLC assay validation and radiochemical purity determination of I-123 and I-131 iobenguane injection products.

Analytical Chemistry Reference Materials HPLC Assay

High-Specific-Activity I-131 Iobenguane Sulfate: Regulatory Approval and Clinical Differentiation for Unresectable Pheochromocytoma and Paraganglioma

High-specific-activity I-131 iobenguane sulfate (Azedra) received FDA approval in July 2018 as the first approved agent for patients with unresectable, locally advanced or metastatic pheochromocytoma and paraganglioma (PPG) with imaging evidence of MIBG uptake who require systemic anticancer therapy [1]. Clinical evidence demonstrates that high-specific-activity I-131-MIBG therapy improves hypertension management, induces partial radiological response or stable disease, and decreases biochemical markers of disease activity [1]. This approval distinguishes high-specific-activity I-131 iobenguane sulfate from historical low-specific-activity preparations used since 1983.

Targeted Radionuclide Therapy Neuroendocrine Oncology FDA-Approved Therapeutics

Iobenguane Sulfate: Recommended Application Scenarios for Diagnostic Imaging, Targeted Radiotherapy, and Analytical Quality Control


Radiopharmaceutical Manufacturing: Non-Radioactive Reference Standard for I-123 and I-131 Iobenguane Injection QC

Iobenguane sulfate (EP Reference Standard, CAS 87862-25-7) serves as the non-radioactive analytical reference material for HPLC assay validation and radiochemical purity testing of I-123 and I-131 iobenguane injection products, as prescribed in USP and EP monographs . The compound's defined hemisulfate stoichiometry (C8H10IN3·1/2H2SO4, MW 324.13) provides the calibration basis for quantifying iobenguane content (90.0-110.0% of labeled amount) and radiochemical purity (≥90% as iobenguane I-123 peak) required for batch release [1].

Nuclear Medicine Diagnostic Imaging: I-123 Iobenguane Sulfate for Pheochromocytoma and Neuroblastoma Detection

I-123 iobenguane sulfate injection (AdreView) is indicated for gamma-scintigraphy of adrenergically innervated tissues to detect primary and metastatic pheochromocytoma or neuroblastoma [2]. Clinical trial data demonstrate diagnostic sensitivity of 77-80% and specificity of 69-77% compared to histopathology or composite standard of truth, supporting its use as a first-line functional imaging agent for neuroendocrine tumor localization [3].

Targeted Radionuclide Therapy: High-Specific-Activity I-131 Iobenguane Sulfate for Metastatic Pheochromocytoma and Paraganglioma

High-specific-activity I-131 iobenguane sulfate (Azedra) is FDA-approved as the first systemic anticancer therapy for adult and pediatric patients with unresectable, locally advanced or metastatic pheochromocytoma and paraganglioma who demonstrate MIBG uptake on diagnostic imaging and require systemic therapy [4]. The agent leverages the norepinephrine transporter (NET) mechanism for selective tumor uptake and intracellular radiation delivery via beta emission.

Basic and Translational Research: Non-Radioactive Iobenguane Sulfate for Mono-ADP-Ribosyltransferase Studies

Non-radioactive iobenguane sulfate (MIBG hemisulfate, purity ≥98-99%) serves as a research tool for investigating mono-ADP-ribosyltransferase pathways, acting as a high-affinity substrate for cholera toxin and interfering with cellular mono(ADP-ribosylation) in the μM concentration range . In vitro studies demonstrate concentration-dependent cell growth inhibition (2-20 μg/mL) in neuroblastoma, leukemia, and melanoma cell lines, supporting its use in cancer biology research .

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